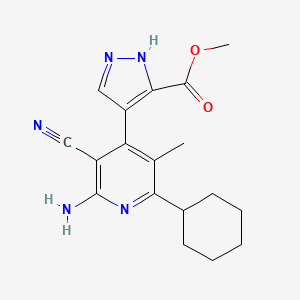![molecular formula C17H15BrN2O3 B5423762 N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B5423762.png)
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide, also known as ABVF, is a compound that has been of great interest to scientists due to its potential applications in various fields. ABVF is a derivative of furan and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide has been extensively studied for its potential applications in various fields. One of the main areas of research has been in the development of new drugs. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these conditions.
Wirkmechanismus
The mechanism of action of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which can help to prevent the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and growth factors, which can help to prevent the development and progression of cancer. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide is its potential as a drug candidate. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs for these conditions. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Zukünftige Richtungen
There are many potential future directions for research on N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide. One area of research could be to further investigate its anti-inflammatory and anti-cancer properties and to develop new drugs based on these properties. Another area of research could be to investigate its potential as a treatment for other diseases, such as autoimmune diseases or neurological disorders. Additionally, more research could be done to optimize the synthesis and purification process for this compound to make it easier to work with in the lab.
Synthesemethoden
N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-furamide is synthesized through a multi-step process that involves the condensation of 4-bromoacetophenone with allylamine to form N-allyl-4-bromoacetophenone. This compound is then reacted with furan-2-carboxylic acid to form the final product, this compound.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-9-19-16(21)14(11-12-5-7-13(18)8-6-12)20-17(22)15-4-3-10-23-15/h2-8,10-11H,1,9H2,(H,19,21)(H,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPZVICJWUNMQS-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5423687.png)
![N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5423690.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5423695.png)
![3-(methyl{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5423703.png)
![methyl [5-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5423722.png)
![2-(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)ethanol](/img/structure/B5423728.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![4-tert-butyl-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5423748.png)
![ethyl {[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5423770.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5423776.png)
![1-{[(3-fluorobenzyl)amino]carbonyl}-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5423777.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5423780.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5423788.png)
